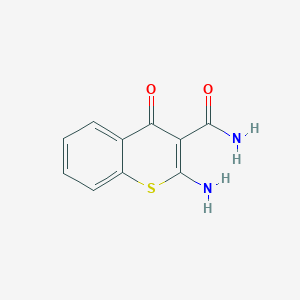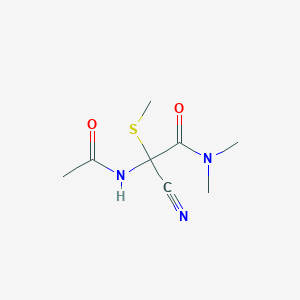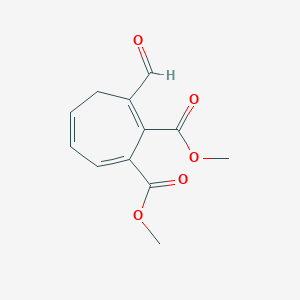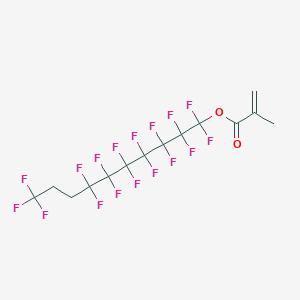![molecular formula C11H20O2 B14500435 Bicyclo[4.4.1]undecane-1,6-diol CAS No. 64790-26-7](/img/structure/B14500435.png)
Bicyclo[4.4.1]undecane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.4.1]undecane-1,6-diol is a bridged bicyclic compound characterized by its unique structure, which includes two cycloheptane rings fused together.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.4.1]undecane-1,6-diol typically involves cycloaddition reactions. One common method is the [6+4] cycloaddition reaction, where a triene partner is heated in the presence of a diene to form the bicyclic structure . The reaction conditions often include heating at temperatures ranging from 80°C to 140°C .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.4.1]undecane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or alkyl halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or carboxylic acids, while reduction can regenerate the diol from its oxidized forms.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[4.4.1]undecane-1,6-diol involves its interaction with various molecular targets. For instance, it can form adducts with formaldehyde, which can be further modified through enzymatic reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: Another bridged bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its applications in asymmetric catalysis and as a molecular scaffold.
Uniqueness
Bicyclo[4.4.1]undecane-1,6-diol is unique due to its larger ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly valuable in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
64790-26-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
bicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2 |
InChI-Schlüssel |
JKNLVFQTDGQYNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC(C1)(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)



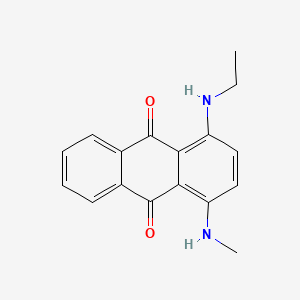
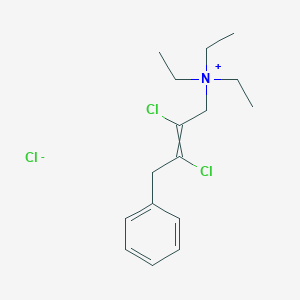
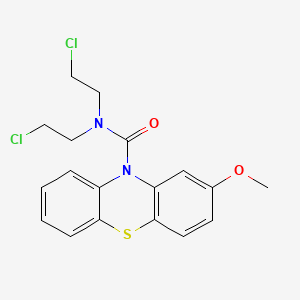
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
